molecular formula C13H9FN2OS2 B1324606 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440327-83-3

3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B1324606
M. Wt: 292.4 g/mol
InChI Key: DPCBLSGJRQXASO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as 3-FB-2-TDP, is a thiophene-based heterocycle with a broad range of applications in the scientific research field. It is a highly versatile compound, used in a variety of synthetic processes, and has shown promising results in the areas of biochemistry, pharmacology, and drug delivery.

Scientific Research Applications

Antibacterial and Antifungal Applications

Synthesis and Antibacterial and Antifungal Activity of New Thieno[2,3-d]Pyrimidin-4(3H)-One Derivatives : Compounds with structural similarities to 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one have been synthesized and tested for their antibacterial and antifungal properties. The derivatives demonstrated potent activity against various strains of bacteria and fungi, surpassing the performance of conventional antifungals like fluconazole in certain cases (Kahveci et al., 2020).

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance Studies of Bicyclic Thiophene Derivatives : This study explored the NMR characteristics of compounds structurally related to 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, focusing on the interactions and couplings observable in their NMR spectra. The findings contribute to understanding the molecular structure and behavior of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Antitumor Applications

Synthesis and Evaluation of Antitumor Activity of New 4-substituted Thieno[3,2-d]pyrimidine and Thienotriazolopyrimidine Derivatives : Research has shown that derivatives of 3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one exhibit significant antitumor activity against various human cancer cell lines. This suggests potential applications in cancer treatment and the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Physicochemical Properties and Biological Potential

Synthesis of Substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and Comparison of Their Properties : The study synthesized and compared the physicochemical properties and biological potential of various thieno[3,4-d]pyrimidine derivatives. The findings highlight the diverse applications and biological activities these compounds can offer, providing a basis for further research and drug development (Zadorozhny, Turov, & Kovtunenko, 2010).

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-9-4-2-1-3-8(9)7-16-12(17)11-10(5-6-19-11)15-13(16)18/h1-6H,7H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCBLSGJRQXASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)NC2=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

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